molecular formula C9H16O3S B8463768 2-[(Acetylthio)methyl]-4-methylpentanoic acid

2-[(Acetylthio)methyl]-4-methylpentanoic acid

Cat. No. B8463768
M. Wt: 204.29 g/mol
InChI Key: AVFUGXZVSMKHDL-UHFFFAOYSA-N
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Patent
US06579890B1

Procedure details

A mixture of 4-methyl-2-methylenepentanoic acid (5.0 g) and thioacetic acid (25 mL) was heated at 95° C. under argon for 3 days. The excess thioacetic acid was evaporated and the residual oil was dissolved in ethyl acetate (40 mL) and extracted with saturated NaHCO3 (3×40 mL). The combined NaHCO3 extracts were combined and acidified at 0° C. to pH 2 with 1M HCl. The aqueous layer was extracted with CH2Cl2 (3×40 mL), the combined organic phases were dried (MgSO4) and evaporated to give 3.0 g of 4-methyl-2-acetylthiomethyl-pentanoic acid; 1H NMR (80 MHz, CDCL3) δ 0.95 (d, J=8.0, 6H), 1.20-1.90 (m, 4H), 2.35 (s, 3H), 2.50-3.20 (m, 3H), 6.7 (br s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:9])[CH2:3][C:4](=[CH2:8])[C:5]([OH:7])=[O:6].[C:10]([OH:13])(=[S:12])[CH3:11]>>[CH3:1][CH:2]([CH3:9])[CH2:3][CH:4]([CH2:8][S:12][C:10](=[O:13])[CH3:11])[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CC(CC(C(=O)O)=C)C
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=S)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess thioacetic acid was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residual oil was dissolved in ethyl acetate (40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with saturated NaHCO3 (3×40 mL)
CUSTOM
Type
CUSTOM
Details
acidified at 0° C. to pH 2 with 1M HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(CC(C(=O)O)CSC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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